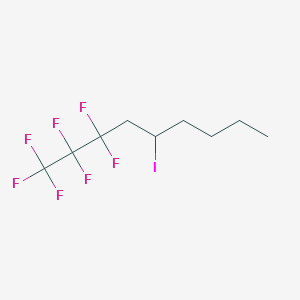

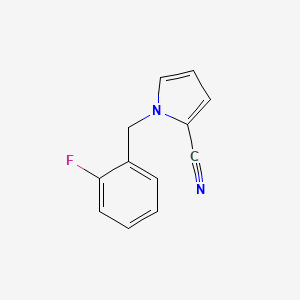

1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile" is a heterocyclic molecule that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into related structures and their properties, which can be informative for understanding the behavior and potential uses of "1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile".

Synthesis Analysis

The synthesis of related heterocyclic carbonitriles often involves nucleophilic aromatic substitution reactions (S_NArH) with various nucleophiles such as N, O, and S donors. For example, the paper discussing acenaphtho[1,2-b]pyrrol-carbonitriles indicates that these compounds can be synthesized through reactions with different substituents, leading to a diverse set of derivatives . Although the exact synthesis of "1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . These studies can reveal important features such as intramolecular hydrogen bonding and intermolecular interactions that govern crystal packing. By analogy, "1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile" would likely exhibit similar structural characteristics, which could be confirmed through similar analytical methods.

Chemical Reactions Analysis

The reactivity of heterocyclic carbonitriles can be quite diverse, as indicated by their ability to undergo selective reactions. For instance, pyreno[2,1-b]pyrrole derivatives have been shown to selectively sense fluoride ions through mechanisms involving hydrogen bonding . This suggests that "1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile" may also participate in specific chemical reactions, potentially acting as a sensor or a reactant in the presence of certain ions or molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic carbonitriles can be studied using computational methods such as Density Functional Theory (DFT), which provides insights into molecular properties like charge distribution, polarizability, dipole moment, and vibrational spectra . These properties are crucial for understanding the behavior of the compound in different environments and can predict its reactivity and stability. The electronic properties, such as HOMO-LUMO gaps, can also be indicative of a molecule's chemical hardness and softness, which are relevant for its potential applications in electronic materials or as a pharmaceutical .

Aplicaciones Científicas De Investigación

Synthesis and Structural Elucidation

- A study focused on the synthesis and crystal structure elucidation of a closely related compound, demonstrating the utility of IR, 1H NMR, and EI mass spectral analysis alongside X-ray crystallographic studies to confirm molecular structure. This research highlights the significance of structural analysis in understanding compound properties (Özbey et al., 2004).

- Another research effort detailed the synthesis of fluorine-containing 2-pyrrolyl- and 2-indolyl-substituted 1,3-benzothiazin-4-ones, underscoring the role of fluorinated compounds in medicinal chemistry (Nosova et al., 2019).

Reactivity and Biological Activity Studies

- Investigations into new heterocycle-based molecules, like the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, involved comprehensive characterization techniques and explored their reactivity and potential in non-linear optics, highlighting the diverse applications of such compounds (Murthy et al., 2017).

- A method for the anodic fluorination of 2-cyano-1-methylpyrrole showcased the synthesis of fluoropyrrole derivatives, pointing towards the importance of such reactions in generating fluorinated building blocks for further chemical transformations (Tajima et al., 2001).

Advanced Applications

- The study on the donor-acceptor compound 5-(1H-pyrrole-1-yl)thiophenecarbonitrile (TCN) and its fluorescence properties highlights the exploration of pyrrole derivatives in understanding molecular behavior in different environments, which is crucial for designing fluorescent markers and probes (Bohnwagner et al., 2017).

- Research into cascade reactions leading to substituted 1H-pyrrole-3-carbonitriles via palladium(II)-catalyzed coupling and intramolecular C–N bond formation emphasizes the synthesis of pyrrole derivatives for potential pharmacological applications (Wang et al., 2020).

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]pyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2/c13-12-6-2-1-4-10(12)9-15-7-3-5-11(15)8-14/h1-7H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBUTZQNXAARFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B1307684.png)

![5-[(4-Bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1307698.png)

![1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid](/img/structure/B1307711.png)

![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)